REACTION_CXSMILES
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[O-]CC.[Na+].[F:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([NH2:10])=[NH:9].Br/[C:16](=[C:20](/[Br:23])\[CH:21]=O)/[C:17]([OH:19])=[O:18]>C(O)C>[Br:23][C:20]1[C:16]([C:17]([OH:19])=[O:18])=[N:9][C:8]([C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[F:5])=[N:10][CH:21]=1 |f:0.1|
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Name
|
|
Quantity
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8.69 mL
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Type
|
reactant
|
Smiles
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[O-]CC.[Na+]
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Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=N)N)C=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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Br\C(\C(=O)O)=C(/C=O)\Br
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at rt (room temperature) under nitrogen for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
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Type
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TEMPERATURE
|
Details
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The mixture was heated at 50° C. for 3 h
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
|
After cooling to RT
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Type
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CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
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Type
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ADDITION
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Details
|
Water and 1M NaOH (˜50 ml) were added
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Type
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EXTRACTION
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Details
|
the aqueous mixture was extracted with EtOAc
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Type
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EXTRACTION
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Details
|
extracted with EtOAc 3×
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Type
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DRY_WITH_MATERIAL
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Details
|
Combined organic extracts were dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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BrC=1C(=NC(=NC1)C1=C(C=CC=C1)F)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |